

A Comparative Genomic Guide to Bacteriochlorophyll b Producing Bacteria

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Bacteriochlorophyll B*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomics of bacteria known to produce **Bacteriochlorophyll b** (BChl b), a photosynthetic pigment with a unique near-infrared absorption spectrum. This document summarizes key genomic features, details the genetic basis of BChl b synthesis, outlines relevant experimental methodologies, and visualizes the biosynthetic and regulatory pathways.

Genomic Comparison of BChl b Producing Bacteria

The primary producers of BChl b are members of the genus *Blastochloris*, belonging to the class Alphaproteobacteria. To date, three species have been genomically characterized: *Blastochloris viridis*, *Blastochloris sulfoviridis*, and *Blastochloris tepida*. Below is a summary of their key genomic features.

Feature	Blastochloris viridis DSM 133	Blastochloris sulfovirens DSM 729	Blastochloris tepida GI
Genome Size (bp)	3,723,225[1]	3,850,000	Not explicitly stated, but larger than B. viridis
GC Content (%)	67.9[1]	68.0	Slightly different from B. viridis
Number of Coding DNA Sequences (CDS)	3,260[1]	3,759	308 more genes than B. viridis
Plasmids	None detected	None detected	None detected
Sequencing Platform	PacBio RS II, Illumina MiSeq	Illumina MiniSeq	Not explicitly stated

The Genetic Blueprint of Bacteriochlorophyll b Synthesis

The biosynthesis of BChl b is a complex process encoded by a suite of bacteriochlorophyll (bch) genes, which are typically clustered together in a "photosynthesis gene cluster" (PGC) on the chromosome. A key feature distinguishing BChl b producers from their BChl a counterparts is the absence of genes encoding the C8-vinyl reductase (bciA and bciB). This enzyme is responsible for converting a vinyl group to an ethyl group at the C8 position of the chlorophyllide macrocycle, a crucial step in BChl a synthesis. The absence of this enzyme in BChl b producers is a critical factor leading to the formation of the characteristic ethylidene group at the C8 position of BChl b.

The PGC of *Blastochloris viridis* is well-characterized and contains the following key genes involved in BChl b biosynthesis:

Gene	Function
bchC	Divinyl protochlorophyllide 8-vinyl reductase
bchF	Chlorophyllide a 3-hydroxylase
bchH, bchL, bchN, bchB	Light-independent protochlorophyllide reductase
bchI, bchD, bchM	Mg-protoporphyrin IX methyltransferase
bchX, bchY, bchZ	Chlorophyllide a reductase (COR)
bchG	Bacteriochlorophyll synthase
bchP	Geranylgeranyl reductase

Biosynthesis Pathway of Bacteriochlorophyll b

The following diagram illustrates the key steps in the biosynthesis of BChl b, starting from protoporphyrin IX.



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Bacteriochlorophyll b biosynthesis pathway.

Regulation of Bacteriochlorophyll b Synthesis

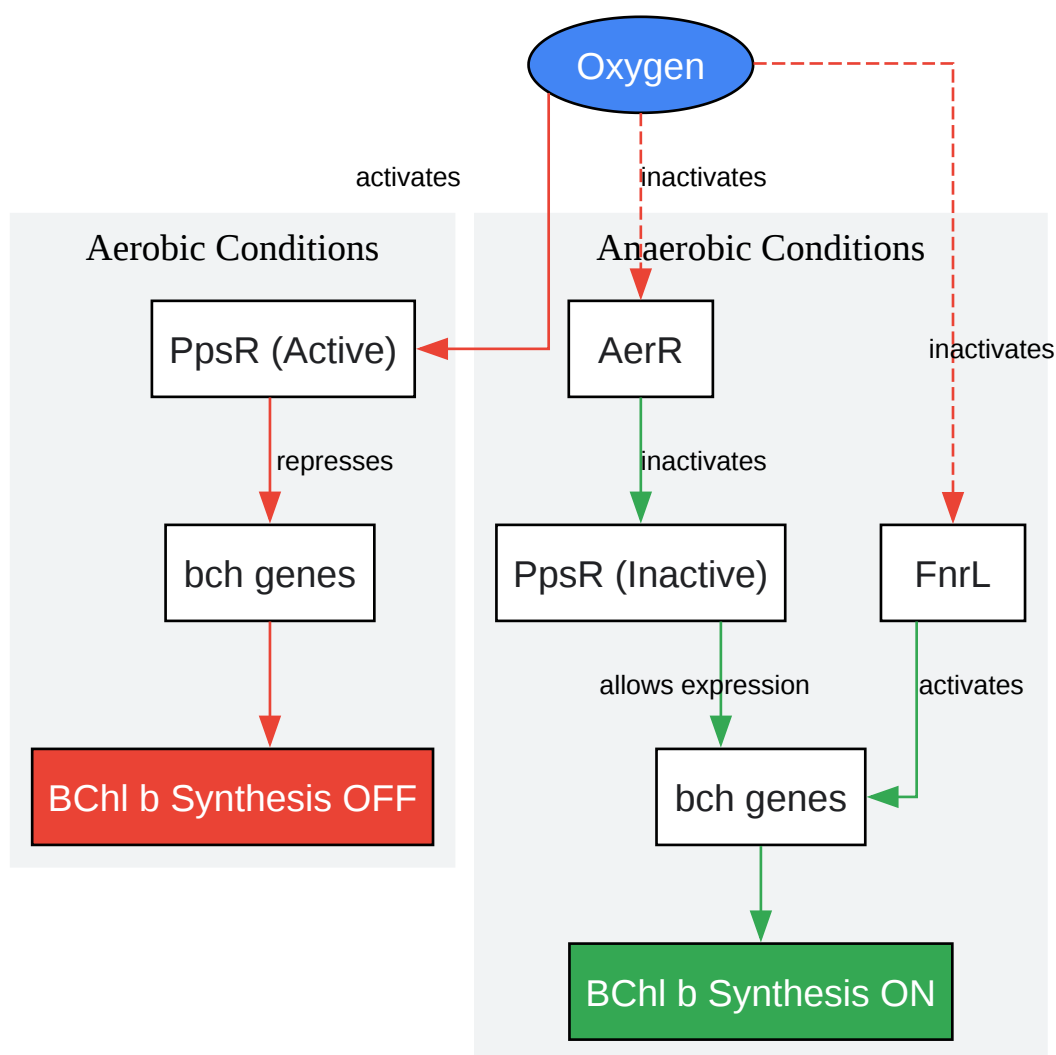
The synthesis of BChl b is tightly regulated by environmental factors, primarily oxygen and light, to ensure that the phototoxic pigment is only produced under anaerobic or microaerobic conditions in the dark or low light. This regulation occurs at the transcriptional level and involves a network of regulatory proteins. While this process has been more extensively studied in BChl a-producing purple bacteria like *Rhodobacter sphaeroides*, the homologous genes found in *Blastochloris* suggest a similar regulatory mechanism.

Key transcriptional regulators include:

- PpsR (CrtJ): A transcriptional repressor that binds to the promoters of photosynthesis genes, including the bch operons, under aerobic conditions, thereby inhibiting their expression. PpsR can also sense the redox state of the cell.
- AerR (PpaA): An anti-repressor protein that, under anaerobic conditions, binds to and inactivates PpsR, thus allowing the transcription of photosynthesis genes.
- FnrL: A global anaerobic regulator that is required for the expression of many genes involved in anaerobic metabolism, including some of the photosynthesis genes.

Proposed Regulatory Pathway

The following diagram illustrates the proposed regulatory network controlling BChl b synthesis in response to oxygen levels.



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Oxygen regulation of BChl b synthesis.

Experimental Protocols

The genomic data presented in this guide were obtained through established high-throughput sequencing methodologies. Below are summaries of the key experimental protocols employed in the genomic analysis of *Blastochloris* species.

DNA Extraction and Sequencing

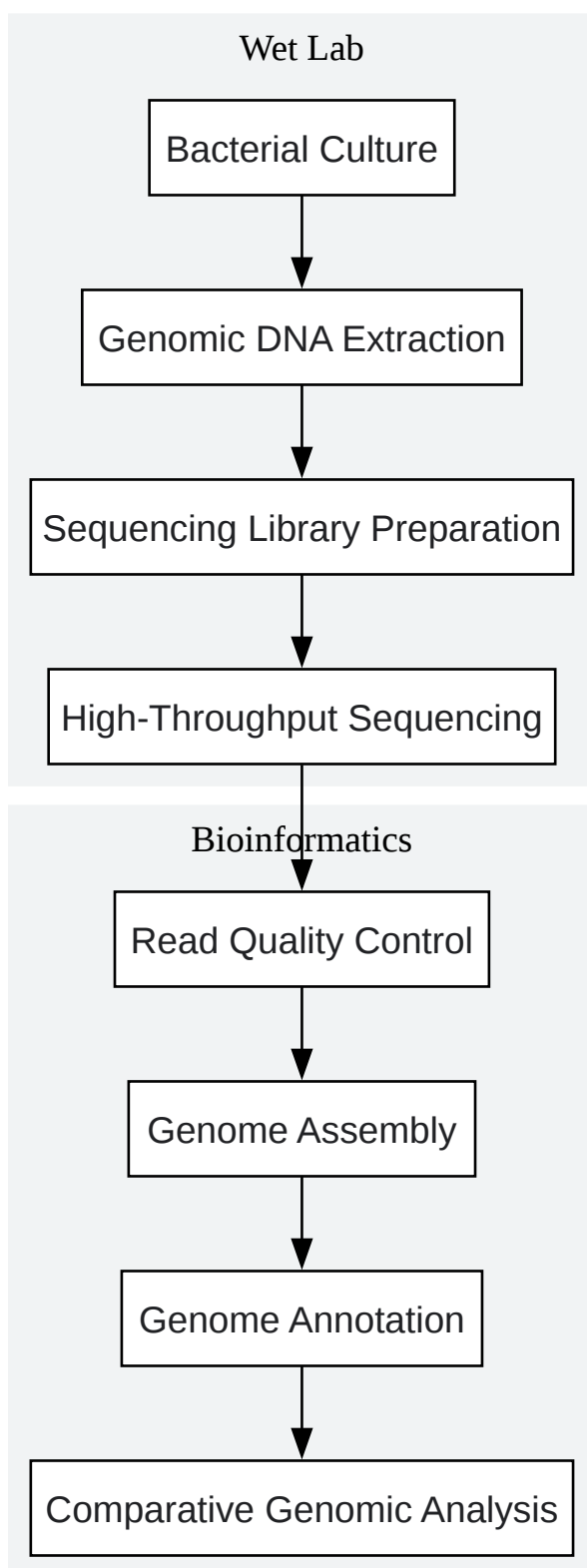
- *Blastochloris viridis* DSM 133: Genomic DNA was extracted using a standard phenol-chloroform method. Whole-genome sequencing was performed using two platforms:
 - PacBio RS II: For long-read sequencing to generate a complete and contiguous genome assembly.
 - Illumina MiSeq: For short-read sequencing to improve the accuracy of the genome sequence. An 800-bp paired-end library and an 8-kbp mate-pair library were prepared using the TruSeq DNA PCR-free and Nextera mate-pair sample preparation kits, respectively.^[2]
- *Blastochloris sulfoviridis* DSM 729: Genomic DNA was prepared by DSMZ. The sequencing library was prepared using the Illumina Nextera DNA Flex library prep kit. The genome was sequenced with an Illumina MiniSeq platform using paired-end (2 x 150-bp) sequencing.

Genome Assembly and Annotation

- *Blastochloris viridis* DSM 133: The raw sequencing reads were assembled using the Hierarchical Genome Assembly Process (HGAP) for the PacBio data and Newbler for the Illumina data. Gene prediction and functional annotation were performed using the Prokaryotic Genome Annotation Pipeline (Prokka) and the Rapid Annotations using Subsystems Technology (RAST) server.^{[1][2]}
- *Blastochloris sulfoviridis* DSM 729: The genome was assembled using SPAdes and annotated using the RAST tool kit (RASTtk) within the Pathosystems Resource Integration Center (PATRIC) platform.

Experimental Workflow for Comparative Genomics

The following diagram outlines a typical workflow for the comparative genomic analysis of BChI b producing bacteria.



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Workflow for comparative genomics.

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References

- [1. Revised Genome Sequence of the Purple Photosynthetic Bacterium Blastochloris viridis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Complete Genome Sequence of the Bacteriochlorophyll b-Producing Photosynthetic Bacterium Blastochloris viridis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A Comparative Genomic Guide to Bacteriochlorophyll b Producing Bacteria]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234397/docs#a-comparative-genomic-guide-to-bacteriochlorophyll-b-producing-bacteria\]](https://www.benchchem.com/product/b1234397/docs#a-comparative-genomic-guide-to-bacteriochlorophyll-b-producing-bacteria)

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